N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide
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Overview
Description
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a fluorophenyl group, and a hydroxypiperidine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and subsequent functionalization to introduce the hydroxypiperidine moiety. Common reagents used in these reactions include piperidine, fluorobenzene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with fluorophenyl and hydroxypiperidine moieties. Examples include:
Uniqueness
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN3O2/c1-24(22(28)17-26-13-9-20(27)10-14-26)15-18-5-4-11-25(16-18)12-8-19-6-2-3-7-21(19)23/h2-3,6-7,18,20,27H,4-5,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJYFTYLJXGATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=CC=C2F)C(=O)CN3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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